molecular formula C13H14ClN3O2 B2777289 3-[(6-Chloropyridin-3-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione CAS No. 1016673-78-1

3-[(6-Chloropyridin-3-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No. B2777289
M. Wt: 279.72
InChI Key: UWVRIXWERBRHEV-UHFFFAOYSA-N
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Description

The compound “3-[(6-Chloropyridin-3-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione” is a chemical substance with the molecular formula C13H14ClN3O2 . It has a molecular weight of 279.72 .

Scientific Research Applications

Anticonvulsant Properties

A series of derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione have been synthesized and tested for anticonvulsant activity. These compounds were evaluated in maximum electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure threshold tests. Some compounds showed promising results, suggesting a potential for development as anticonvulsant agents. The research also delved into the physicochemical properties, including the lipophilicity of these compounds, revealing a correlation between lipophilicity and anticonvulsant efficacy (Kamiński et al., 2006).

Structure-Property Relationships

Another study focused on the structure-property relationship of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones, investigating their anticonvulsant potential. This research included experimental and theoretical methods to better understand the structural factors influencing anticonvulsant activity. The findings provide insights into designing new derivatives of spirohydantoin with enhanced anticonvulsant properties (Lazić et al., 2017).

Serotonin Receptor Activity

Research on N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.4]nonane derivatives explored their affinity for serotonin 5-HT1A and 5-HT2A receptors. The study identified compounds with significant receptor affinity, indicating potential for therapeutic applications in disorders influenced by serotonin receptor activity (Obniska et al., 2006).

Hypoglycemic Activity

Another interesting area of research is the hypoglycemic potential of spiroimidazolidine-2,4-diones. A study synthesized these compounds and evaluated their in-vivo hypoglycemic activity, finding some compounds with significant activity. This suggests a potential application for these compounds in managing diabetes (Iqbal et al., 2012).

Antibacterial and Antifungal Activity

The synthesis of novel isoxazolyl 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-diones and their analogs was described, with some compounds showing significant antibacterial and antifungal activity. This indicates potential for the development of new antimicrobial agents from this class of compounds (Rajanarendar et al., 2010).

properties

IUPAC Name

3-[(6-chloropyridin-3-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c14-10-4-3-9(7-15-10)8-17-11(18)13(16-12(17)19)5-1-2-6-13/h3-4,7H,1-2,5-6,8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVRIXWERBRHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)N(C(=O)N2)CC3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(6-Chloropyridin-3-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

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